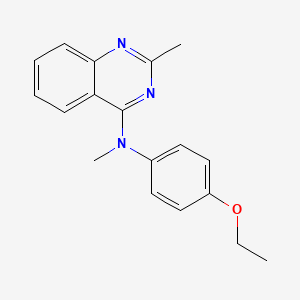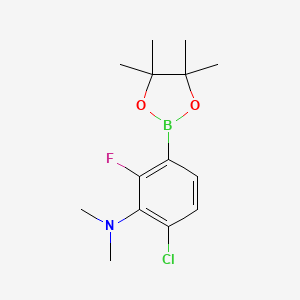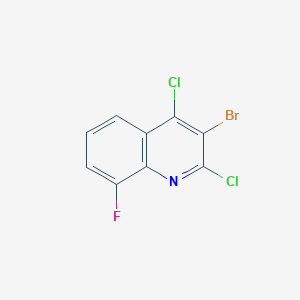
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-苄基-6-(三氟甲基)-1,2,3,4-四氢-1,5-萘啶是一种杂环化合物,在药物化学和药物研究领域引起了广泛的关注。该化合物以其独特的结构为特征,包括三氟甲基和四氢-1,5-萘啶核心。三氟甲基的存在赋予了其独特的化学和生物特性,使其成为合成和研究的宝贵目标。
准备方法
合成路线和反应条件: 1-苄基-6-(三氟甲基)-1,2,3,4-四氢-1,5-萘啶的合成通常涉及多步有机反应。一种常见的方法包括苄胺与三氟甲基取代的酮缩合,然后进行环化和还原步骤。反应条件通常需要使用强碱,例如氢化钠,以及二甲基甲酰胺 (DMF) 等溶剂来促进反应。
工业生产方法: 该化合物的工业生产可能涉及实验室规模合成路线的优化版本。这包括使用连续流动反应器来提高反应效率和产率。此外,使用催化剂和先进的纯化技术,如色谱,确保大规模生产高纯度 1-苄基-6-(三氟甲基)-1,2,3,4-四氢-1,5-萘啶。
化学反应分析
反应类型: 1-苄基-6-(三氟甲基)-1,2,3,4-四氢-1,5-萘啶会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,形成相应的萘啶衍生物。
还原: 使用氢气和钯碳 (Pd/C) 的还原反应可以将该化合物转化为其完全饱和的类似物。
取代: 亲核取代反应可以在苄基或三氟甲基位置发生,使用甲醇钠或氢化铝锂等试剂。
常用试剂和条件:
氧化: 高锰酸钾,三氧化铬,醋酸。
还原: 氢气,钯碳 (Pd/C),乙醇。
取代: 甲醇钠,氢化铝锂,四氢呋喃 (THF)。
主要产物: 从这些反应中形成的主要产物包括各种取代的萘啶衍生物,这些衍生物可以进一步功能化以用于特定应用。
科学研究应用
1-苄基-6-(三氟甲基)-1,2,3,4-四氢-1,5-萘啶具有广泛的科学研究应用:
化学: 它作为合成更复杂杂环化合物的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究正在进行中,以探索其作为各种疾病的治疗剂的潜力,包括神经系统疾病和感染。
工业: 它用于开发具有独特化学性质的新型材料,例如高热稳定性和抗降解性。
作用机理
1-苄基-6-(三氟甲基)-1,2,3,4-四氢-1,5-萘啶的作用机理涉及它与特定分子靶标和途径的相互作用。三氟甲基增强了化合物的亲脂性,使其能够轻松穿透细胞膜。进入细胞后,它可以与酶和受体相互作用,调节它们的活性。例如,它可能抑制参与细胞增殖的某些酶,从而导致其潜在的抗癌作用。
类似化合物:
- 1-苄基-6-(三氟甲基)-1,2,3,4-四氢喹啉
- 1-苄基-6-(三氟甲基)-1,2,3,4-四氢异喹啉
- 1-苄基-6-(三氟甲基)-1,2,3,4-四氢吡啶
独特性: 1-苄基-6-(三氟甲基)-1,2,3,4-四氢-1,5-萘啶的独特之处在于其特定的萘啶核心,赋予了其独特的化学和生物特性。三氟甲基进一步增强了其稳定性和反应性,使其成为各种应用的宝贵化合物。
作用机制
The mechanism of action of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
相似化合物的比较
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyridine
Uniqueness: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
1356109-52-8 |
|---|---|
分子式 |
C16H15F3N2 |
分子量 |
292.30 g/mol |
IUPAC 名称 |
1-benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,5-naphthyridine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)15-9-8-14-13(20-15)7-4-10-21(14)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2 |
InChI 键 |
PVXOALXNOAWEBU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=N2)C(F)(F)F)N(C1)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)


![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)

![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)






